molecular formula C15H13F3N4O2 B6981562 1-Methyl-6-[[6-(2,2,2-trifluoroethoxy)pyridazin-3-yl]methyl]pyrrolo[2,3-c]pyridin-7-one

1-Methyl-6-[[6-(2,2,2-trifluoroethoxy)pyridazin-3-yl]methyl]pyrrolo[2,3-c]pyridin-7-one

Cat. No.: B6981562
M. Wt: 338.28 g/mol
InChI Key: XLAWDLDJQSLRAU-UHFFFAOYSA-N
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Description

1-Methyl-6-[[6-(2,2,2-trifluoroethoxy)pyridazin-3-yl]methyl]pyrrolo[2,3-c]pyridin-7-one is a synthetic organic compound that has attracted significant interest in the scientific community

Properties

IUPAC Name

1-methyl-6-[[6-(2,2,2-trifluoroethoxy)pyridazin-3-yl]methyl]pyrrolo[2,3-c]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4O2/c1-21-6-4-10-5-7-22(14(23)13(10)21)8-11-2-3-12(20-19-11)24-9-15(16,17)18/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLAWDLDJQSLRAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CC3=NN=C(C=C3)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-6-[[6-(2,2,2-trifluoroethoxy)pyridazin-3-yl]methyl]pyrrolo[2,3-c]pyridin-7-one typically involves multiple steps. A common synthetic route might include:

  • Formation of the pyridazin-3-yl group.

  • Introduction of the 2,2,2-trifluoroethoxy group.

  • Coupling of the pyridazin-3-yl group with a pyrrolo[2,3-c]pyridine scaffold.

Reaction conditions could include the use of organic solvents like dichloromethane, catalysts such as palladium on carbon, and reagents including trifluoroethanol and methylating agents.

Industrial Production Methods

Industrial production may employ continuous flow chemistry for scaling up the synthetic routes. Optimizing reaction conditions to enhance yield and purity while minimizing by-products and waste would be crucial. Utilizing automated systems and high-throughput screening could also help in fine-tuning the process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various reactions, including:

  • Oxidation: : Formation of oxidized derivatives under the influence of oxidizing agents.

  • Reduction: : Using reducing agents to modify specific functional groups.

  • Substitution: : Reacting with nucleophiles or electrophiles to replace certain groups on the molecule.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution reagents: Halides, alcohols.

Major Products Formed

The major products formed would depend on the specific reagents and conditions used, potentially leading to a variety of derivatives that can be further utilized or modified for research purposes.

Scientific Research Applications

1-Methyl-6-[[6-(2,2,2-trifluoroethoxy)pyridazin-3-yl]methyl]pyrrolo[2,3-c]pyridin-7-one has diverse scientific research applications:

  • Chemistry: : Utilized in synthesis and study of novel organic compounds.

  • Biology: : Serves as a probe for studying biological processes.

  • Industry: : Could be used as an intermediate in the synthesis of materials or chemicals with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects is linked to its interaction with specific molecular targets and pathways. It may bind to particular enzymes or receptors, influencing biochemical pathways involved in disease processes or normal physiological functions.

Comparison with Similar Compounds

Comparing 1-Methyl-6-[[6-(2,2,2-trifluoroethoxy)pyridazin-3-yl]methyl]pyrrolo[2,3-c]pyridin-7-one with similar compounds reveals its unique features:

  • Similar Compounds: : Pyridazine derivatives, pyrrolopyridine analogues.

  • Unique Aspects: : The presence of the trifluoroethoxy group and the specific substitution pattern on the pyrrolo[2,3-c]pyridin-7-one core.

This combination of structural features may confer unique chemical reactivity and biological activity, distinguishing it from other related compounds.

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